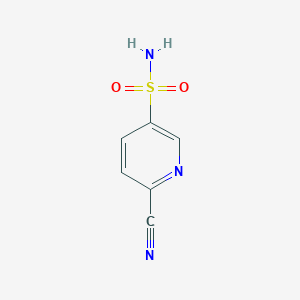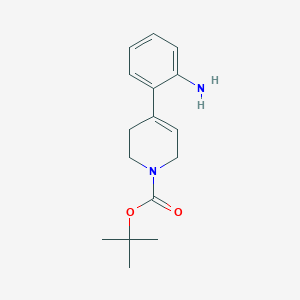
3-ブロモ-5-メチルベンジルクロリド
概要
説明
科学的研究の応用
Chemistry
3-Bromo-5-methylbenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of 3-bromo-5-methylbenzyl chloride are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the chemical industry, 3-bromo-5-methylbenzyl chloride is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 5-methylbenzyl chloride: : One common method involves the bromination of 5-methylbenzyl chloride using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete substitution at the desired position.
-
Chloromethylation of 3-bromo-5-methylbenzene: : Another approach is the chloromethylation of 3-bromo-5-methylbenzene. This can be achieved using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of 3-bromo-5-methylbenzyl chloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : 3-Bromo-5-methylbenzyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R). These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
-
Oxidation Reactions: : The methyl group in 3-bromo-5-methylbenzyl chloride can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in water or ethanol, potassium cyanide (KCN) in DMSO, primary or secondary amines in acetonitrile.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 5-methylbenzyl chloride.
作用機序
The mechanism by which 3-bromo-5-methylbenzyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methyl group is converted to a more oxidized state, such as an aldehyde or carboxylic acid. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
類似化合物との比較
Similar Compounds
Benzyl chloride (C7H7Cl): Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
3-Bromo-5-methylbenzaldehyde (C8H7BrO): Contains an aldehyde group instead of a chloromethyl group, leading to different reactivity and applications.
3-Bromo-5-methylbenzoic acid (C8H7BrO2): Contains a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
Uniqueness
3-Bromo-5-methylbenzyl chloride is unique due to the presence of both bromine and chloromethyl groups on the benzene ring This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis
特性
IUPAC Name |
1-bromo-3-(chloromethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAXQEBCRBZOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)


![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)









